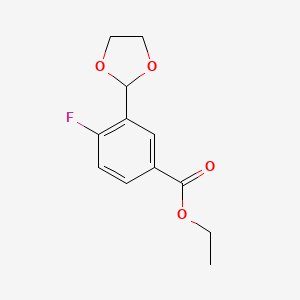

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is a fluorinated aromatic ester featuring a 1,3-dioxolane ring directly attached to the benzene core. This compound is structurally characterized by:

- Fluorine at the para-position relative to the ester group.

- An ethyl ester group, influencing lipophilicity and metabolic stability.

While direct synthesis data for this compound are absent in the evidence, analogous compounds (e.g., ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate) suggest nickel-catalyzed reductive alkylation as a plausible synthetic route . Applications likely include its use as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of fluorinated aromatics in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate exerts its effects involves interactions with various molecular targets. The 1,3-dioxolane ring and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physical Properties

Key Comparisons:

Ester Group Variation

- Ethyl vs. Methyl Esters : The ethyl group in this compound enhances lipophilicity compared to its methyl analog (e.g., Mthis compound, MW 226.20) . This may improve membrane permeability in biological systems.

- Synthesis : Methyl/ethyl esters are typically synthesized via esterification or alkylation of corresponding acids or halides. Ethyl esters often require longer reaction times due to steric hindrance .

Fluorine Position: Fluorine at C4 (as in the target compound) vs. C2 (e.g., Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate) modifies dipole moments and hydrogen-bonding capacity, influencing crystallinity and solubility .

Functional Group Impact

- Dioxolane vs. Simple Alkyl Chains : The 1,3-dioxolane ring introduces rigidity and polarity compared to linear alkyl chains (e.g., Ethyl 3-fluorobenzoate, CAS 451-02-5). This may enhance stability against metabolic degradation .

Biological Activity

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is a compound that incorporates a 1,3-dioxolane ring, which is known for its diverse biological activities. The presence of the fluorine atom and the ester functional group contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, supported by relevant research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols in the presence of a catalyst. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625-1250 | Excellent |

| Staphylococcus epidermidis | 625 | Excellent |

| Enterococcus faecalis | 625 | Excellent |

| Pseudomonas aeruginosa | 625 | Excellent |

| Escherichia coli | No activity | None |

| Klebsiella pneumoniae | No activity | None |

| Proteus mirabilis | No activity | None |

The compound demonstrated significant antibacterial activity against several strains, particularly Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) indicating effective potency .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity.

Table 2: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 1250 | Significant |

The compound exhibited significant antifungal activity against Candida albicans, suggesting its potential as an antifungal agent .

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the dioxolane ring may enhance lipophilicity, facilitating better cell membrane penetration.

Case Studies

Several studies have highlighted the efficacy of compounds containing the dioxolane moiety in treating infections. For instance:

- Study A : A series of dioxolane derivatives were tested for their antibacterial properties, revealing that modifications in substituents significantly influenced their activity profiles. This compound was among the most potent derivatives .

- Study B : Research focused on the structure-activity relationship (SAR) of dioxolane compounds indicated that fluorination at specific positions enhances antibacterial efficacy while reducing toxicity .

Properties

Molecular Formula |

C12H13FO4 |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate |

InChI |

InChI=1S/C12H13FO4/c1-2-15-11(14)8-3-4-10(13)9(7-8)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |

InChI Key |

NNVWTQANJMZDKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C2OCCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.